N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s discovery or synthesis.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography or NMR spectroscopy. It might discuss the compound’s stereochemistry, its conformation, or the nature of its chemical bonds.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity, its selectivity, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, its solubility, or its spectral properties.Scientific Research Applications
Synthesis and Biological Activity
- Sulfonamide-containing 1,5-diarylpyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the development of potent and selective inhibitors like celecoxib for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
- Pyrazoline benzensulfonamides were synthesized and evaluated as carbonic anhydrase and acetylcholinesterase inhibitors, showcasing low cytotoxicity and potential for novel therapeutic applications (Ozmen Ozgun et al., 2019).
- New heterocyclic compounds containing a sulfonamido moiety were developed as antibacterial agents, highlighting the role of sulfonamides in antimicrobial therapy (Azab et al., 2013).
Carbonic Anhydrase Inhibition and Antitumor Activities
- Sulfonamide hybrids have been recognized for their pharmacological diversity, including antibacterial, anti-obesity, and antitumor activities, underlining the versatility of sulfonamide compounds in drug development (Ghomashi et al., 2022).
- Pyrazole-sulfonamide derivatives exhibit promising antiproliferative activities against cancer cell lines, providing a basis for the development of new anticancer drugs (Mert et al., 2014).
Environmental Applications and Molecular Docking Studies
- The sorption and degradation of sulfonamide compounds on soil colloids have been investigated, offering insights into the environmental fate and behavior of these chemicals (Pinna et al., 2004).
- Molecular docking studies of sulfonamide derivatives have been conducted to explore their potential as COX-2 inhibitors, contributing to the design of new drugs with reduced side effects (Hassan, 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity or its flammability. It might also discuss appropriate safety precautions for handling the compound.
Future Directions
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I hope this general information is helpful! If you have any more specific questions, feel free to ask.
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-12-14(3)7-11/h4,6-7,13H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICKCGFPGEHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide |
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